molecular formula C6H5NO2S B151003 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid CAS No. 144163-52-0

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Cat. No. B151003
M. Wt: 155.18 g/mol
InChI Key: PIWFCOHMNRSNNY-OWOJBTEDSA-N
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Description

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid is a compound that features a thiazole ring, a common structural motif in various biologically active molecules. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the prop-2-enoic acid moiety suggests potential reactivity due to the presence of a double bond, which may be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, compounds with thiazole and amino acid fragments have been synthesized using the Hantzsch method, which involves the cyclization of thioamides . Another approach to synthesizing thiazole derivatives is through reactions involving bromolevulinic esters, which undergo nucleophilic substitution and heterocyclization . These methods highlight the versatility of thiazole chemistry and the potential routes that could be adapted for the synthesis of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within a molecule . These techniques would be essential in confirming the structure of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, ensuring that the desired isomer has been synthesized.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. The double bond in the prop-2-enoic acid moiety provides a site for potential reactions such as addition, polymerization, or isomerization. For example, the (Z) isomers of related compounds have been isomerized into their (E) counterparts by heating under reflux in an acetic acid solution . Such reactivity could be relevant for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid in the context of synthesizing different isomers or derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of the thiazole ring can confer certain electronic characteristics, while the prop-2-enoic acid moiety may affect the compound's acidity and solubility. The use of ionic liquids in the synthesis of thiazole compounds has been shown to enhance the efficiency and selectivity of reactions, which could also impact the physical properties of the synthesized compounds . These properties are crucial for understanding the behavior of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid in different environments and for potential applications in pharmaceuticals.

Relevant Case Studies

Several of the synthesized thiazole derivatives have been evaluated for biological activity. For instance, some compounds exhibited antimicrobial activity, and a specific derivative was found to promote rapeseed growth and increase seed yield and oil content . Another study reported the antidiabetic activity of substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives, indicating the potential of thiazole compounds in therapeutic applications . These case studies suggest that (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid could also possess interesting biological properties worthy of investigation.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Isomerization: Derivatives of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid have been synthesized and isomerized, confirming their molecular structure through various spectroscopic methods and X-ray crystallography. These compounds have been studied for their antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).

Structural Investigation

  • X-ray Crystallography and Spectroscopy: Detailed structural characterization of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid derivatives has been done using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This study provides insights into the molecular interactions and stability of these compounds (Venkatesan et al., 2016).

Chemical Reactions and Synthesis

  • Palladium-catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been utilized to selectively prepare 3,3-disubstituted prop-2-enoic acids, demonstrating a useful synthetic approach for these compounds (Abarbri et al., 2002).
  • Photoalignment in Liquid Crystals: Derivatives of prop-2-enoates, including those from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, have shown potential in promoting photoalignment of nematic liquid crystals, indicating applications in LCD technology (Hegde et al., 2013).

Molecular and Spectroscopic Analysis

  • Conformational Behavior and NLO Activity: Studies on the conformational behavior and nonlinear optical (NLO) activity of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid derivatives provide valuable insights into their potential for future research in optical properties (Mary et al., 2014).

Antimicrobial Activity

  • Novel Heterocyclic Candidates: The use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, a related compound, as a key material in the synthesis of novel pyridazinones, thiazoles, and other heterocycles under Michael addition conditions has been explored for its antimicrobial properties (El-Hashash et al., 2014).

Stereocontrolled Synthesis

  • Synthesis of Ethyl (Z)-2-(2-Substituted-thiazol-4-yl)pent-2-enoates: A stereocontrolled synthesis method for ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates has been reported, demonstrating the practical applicability of these compounds in pharmaceutical contexts (Zhai et al., 2013).

Applications in GABA Uptake Inhibition

  • N-alkylated Imidazole Alkanoic Acids: A series of N-alkylated imidazole alkanoic acids, including (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid, have been synthesized and evaluated as selective GABA uptake inhibitors, contributing to the development of new therapeutic agents (Kerscher-Hack et al., 2016).

Future Directions

The future directions for research and applications of “(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid” are not specified in the available resources. The compound’s use in proteomics research suggests that it may have future applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

(E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWFCOHMNRSNNY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

CAS RN

144163-52-0
Record name (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Perez, KD Nance, DW Bak… - ACS Chemical …, 2022 - ACS Publications
Hereditary leiomyomatosis and renal cell carcinoma (HLRCC) is a cancer predisposition syndrome driven by mutation of the tumor suppressor fumarate hydratase (FH). Inactivation of …
Number of citations: 1 pubs.acs.org

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